9-Dihydro-13-acetylbaccatin III is a natural product classified as a taxane diterpenoid. It is primarily found in the needles of the Canadian yew, Taxus canadensis. [, ] Unlike other yew species, Taxus canadensis accumulates 9-Dihydro-13-acetylbaccatin III as its most abundant taxane. [] This compound serves as a valuable precursor in the semi-synthesis of paclitaxel (Taxol®) and docetaxel (Taxotere®), two potent anti-cancer drugs. [, , , ]
9-Dihydro-13-acetylbaccatin III is a naturally occurring compound belonging to the taxane class of terpenes, primarily extracted from the needles of the Canadian yew (Taxus canadensis). This compound is significant due to its structural similarity to other important taxanes such as baccatin III and paclitaxel, which are known for their anticancer properties. The molecular formula of 9-dihydro-13-acetylbaccatin III is , with a molecular weight of approximately 630.68 g/mol.
The synthesis of 9-dihydro-13-acetylbaccatin III can be achieved through extraction from natural sources or via semi-synthetic pathways. The extraction typically involves solvent-based techniques followed by purification processes such as chromatography.
Technical Details:
In industrial settings, large-scale extraction is complemented by purification techniques to ensure high yield and purity of 9-dihydro-13-acetylbaccatin III. This compound serves as a valuable intermediate for synthesizing more complex taxanes .
The structure of 9-dihydro-13-acetylbaccatin III features a core taxane skeleton with specific functional groups:
This configuration allows for further chemical modifications to produce various analogues.
The compound's structural data includes:
9-Dihydro-13-acetylbaccatin III participates in several chemical reactions that modify its structure:
Technical Details:
The mechanism of action for 9-dihydro-13-acetylbaccatin III primarily involves its interaction with microtubules during cell division:
This disruption leads to cell cycle arrest and apoptosis in cancer cells, showcasing its potential as a precursor for developing anticancer agents like paclitaxel.
Relevant data indicate that while 9-dihydro-13-acetylbaccatin III itself does not exhibit significant biological activity, its derivatives do show strong cytotoxic effects against various cancer cell lines .
9-Dihydro-13-acetylbaccatin III serves primarily as an intermediate in the synthesis of:
These applications highlight the importance of 9-dihydro-13-acetylbaccatin III in cancer therapeutics, emphasizing its role in drug development processes aimed at treating various malignancies .
9-Dihydro-13-acetylbaccatin III (9-DHAB-III, C₃₃H₄₂O₁₂; MW 630.69) is the predominant taxane in the Canadian yew (Taxus canadensis), a low-growing shrub native to northeastern North America’s coniferous and mixed forests [4] [10]. Unlike other Taxus species, T. canadensis thrives in shaded, moist understories and exhibits a distinct chemotype, with 9-DHAB-III constituting 60–80% of its total taxane content [3] [10]. This compound accumulates primarily in needles and young stems, with concentrations peaking during late summer and autumn seasons [8]. Supercritical fluid extraction (SFE) technologies have been optimized to isolate this abundant taxane efficiently from T. canadensis biomass [10].
Table 1: Botanical Distribution of 9-DHAB-III in Taxus canadensis
Tissue Type | Relative Abundance (%) | Seasonal Peak |
---|---|---|
Needles | 70–80% | Late Summer |
Young Stems | 15–25% | Autumn |
Roots | <5% | Spring |
Bark | <2% | Winter |
9-DHAB-III is biosynthesized via the plastidial methylerythritol phosphate (MEP) pathway, diverging from the universal taxane precursor taxa-4(20),11-diene [4] [6]. Key enzymatic modifications include:
Light exposure and abiotic stressors significantly upregulate this pathway. In T. baccata cell cultures, white light irradiation increased PAL activity 2.7-fold and elevated taxane content by 3.3-fold, though 9-DHAB-III itself remains more abundant in intact T. canadensis plants [1].
The dominance of 9-DHAB-III in T. canadensis reflects evolutionary adaptations to its ecological niche. As a slow-growing, shade-tolerant species, it prioritizes metabolites with defensive properties against herbivores and pathogens [4] [10]. The saturation at C9–C10 enhances molecular stability, potentially reducing autotoxicity while maintaining ecological efficacy [3] [5]. Phylogenetically, T. canadensis branches early in the Taxus clade, suggesting 9-DHAB-III accumulation represents an ancestral chemical strategy later modified in paclitaxel-producing species like T. brevifolia [4] [7].
Taxane profiles vary significantly across the genus Taxus, serving as chemotaxonomic markers. T. canadensis is unique in its high 9-DHAB-III accumulation, whereas other species prioritize paclitaxel or 10-deacetylbaccatin III (10-DAB) [7] [8].
Table 2: Taxane Distribution Across Key Taxus Species
Species | Dominant Taxane(s) | 9-DHAB-III Content | Paclitaxel Content |
---|---|---|---|
T. canadensis | 9-DHAB-III | High (60–80%) | Low (<0.01%) |
T. baccata | 10-DAB, Paclitaxel | Trace | Moderate (0.02–0.05%) |
T. yunnanensis | 10-DAB, Cephalomannine | Absent | High (0.03–0.08%) |
T. brevifolia | Paclitaxel, 10-DAB | Absent | High (0.01–0.06%) |
Multivariate analyses (PCA, HCA) of HPLC-UV and LC/MS data confirm these distinctions. T. canadensis clusters separately due to its high 9-DHAB-III levels, while other species group by shared metabolites like 10-DAB or paclitaxel [7] [8]. Gene expression studies reveal downregulation of BAPT and DBTNBT (key for paclitaxel side-chain assembly) in T. canadensis, explaining its limited paclitaxel production [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7